(R)-Ampa - 83654-13-1

(R)-Ampa

Catalog Number: EVT-279745
CAS Number: 83654-13-1
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • A negative control: It helps differentiate between (S)-AMPA-specific effects and non-specific effects in experiments. [, , ]
  • A tool for studying receptor structure and binding: Its contrasting activity with (S)-AMPA provides insights into the stereoselectivity of the glutamate receptor binding site. []
  • A starting material: It can be used to synthesize other biologically active compounds. []

(S)-AMPA

  • Relevance: (S)-AMPA is the enantiomer of the target compound, (R)-AMPA. While (S)-AMPA is the active form at AMPA receptors, (R)-AMPA exhibits unique pharmacological properties. Specifically, (R)-AMPA, contrary to the typical stereoselectivity trend, shows activity at AMPA receptors, albeit with different binding characteristics compared to (S)-AMPA.

(RS)-3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid (5-HPCA)

  • Compound Description: (RS)-5-HPCA is a conformationally constrained cyclic analog of AMPA. It acts as an agonist at AMPA receptors, inducing glutamate receptor-mediated excitations.
  • Relevance: (RS)-5-HPCA serves as a structural analog of (R)-AMPA, designed to explore the structure-activity relationship of AMPA receptor agonists. This compound was used to investigate the stereoselectivity of AMPA receptors and revealed the unusual activity of (R)-AMPA.

(RS)-3-(Carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid

  • Compound Description: This compound serves as a synthetic precursor to (RS)-5-HPCA. It is a racemic mixture later resolved to obtain enantiomerically pure (R)- and (S)-5-HPCA.
  • Relevance: This compound is a direct synthetic intermediate in producing both (R)- and (S)-5-HPCA, which were used to study the stereoselective pharmacology of AMPA receptors and the atypical activity of (R)-AMPA.

CNQX

  • Compound Description: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a competitive antagonist of AMPA receptors. It blocks the binding of AMPA and other agonists to the receptor, inhibiting excitatory neurotransmission.
  • Relevance: CNQX is used as a pharmacological tool to investigate the role of AMPA receptors in various physiological processes. Its ability to block the rewarding effects of AMPA in the supramammillary nucleus suggests that these effects are mediated by AMPA receptors.

Kainate

  • Relevance: Kainate is mentioned in the context of studying neurotransmitter receptor phenotypes in transplanted neurons. [, ] The research investigates the expression of various glutamate receptors, including kainate receptors (kainate-R), in these neurons, highlighting the importance of kainate as a tool for understanding glutamate receptor expression and function.

NMDA

  • Relevance: Similar to kainate, NMDA is discussed in relation to its receptors (NMDA-R) being studied alongside AMPA-R in the context of transplanted neuron phenotypes. [, ] The research emphasizes the importance of understanding the expression and function of both NMDA and AMPA receptors in neuronal development and integration.

GABA

  • Relevance: GABA and its receptors (GABA-R) are investigated alongside glutamate receptors (including AMPA-R) to characterize the neurotransmitter profiles of transplanted neurons. [, ] This highlights the significance of GABAergic signaling in the context of neuronal development, integration, and potential therapeutic applications.
Source

(R)-Ampa is synthesized from various precursors, including glutamic acid derivatives. The synthesis often involves chiral resolution techniques to obtain the desired enantiomer. Research indicates that (R)-Ampa and its analogs can be derived from heteroaryl compounds, which have shown varied activity at AMPA receptors .

Classification

(R)-Ampa belongs to the class of amino acids and is specifically categorized under isoxazole derivatives. It functions as a competitive antagonist at AMPA receptors, distinguishing it from its counterpart, (S)-Ampa, which acts as an agonist .

Synthesis Analysis

Methods

The synthesis of (R)-Ampa typically involves several key steps:

  1. Starting Material: The synthesis often begins with L-glutamic acid or its derivatives.
  2. Chiral Resolution: Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate the enantiomers.
  3. Functionalization: Specific functional groups are introduced to enhance receptor binding affinity and selectivity.

Technical Details

For instance, one method involves the homologation of L-glutamic acid followed by cyclization to form isoxazole rings, which are crucial for the biological activity of the compound. The absolute stereochemistry of (R)-Ampa can be confirmed through X-ray crystallography and spectroscopic methods such as circular dichroism .

Molecular Structure Analysis

Structure

The molecular formula of (R)-Ampa is C7_{7}H8_{8}N2_{2}O3_{3}. Its structure features an isoxazole ring that contributes to its interaction with AMPA receptors.

Data

  • Molecular Weight: Approximately 168.15 g/mol
  • 3D Structure: The spatial arrangement allows for specific interactions with receptor sites, influencing its agonistic or antagonistic properties.
Chemical Reactions Analysis

Reactions

(R)-Ampa undergoes various chemical reactions that can modify its properties:

  1. Nucleophilic Substitution: This can occur at the nitrogen atom in the amino group.
  2. Rearrangements: Under specific conditions, the compound can rearrange to form different isomers or derivatives.

Technical Details

The reactivity of (R)-Ampa can be influenced by substituents on the isoxazole ring, which can enhance or diminish its activity at AMPA receptors .

Mechanism of Action

Process

(R)-Ampa functions primarily as an antagonist at AMPA receptors. When bound to these receptors, it inhibits the action of glutamate, a major excitatory neurotransmitter in the brain.

Data

Research has shown that (R)-Ampa exhibits weak binding affinity compared to its agonistic counterparts. In electrophysiological studies, it has been shown to block receptor activation effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting points can vary based on purity and synthesis method.

Chemical Properties

  • Solubility: Soluble in water and polar organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic techniques that confirm purity and structural integrity .

Applications

Scientific Uses

(R)-Ampa has potential applications in neuroscience research, particularly in studying synaptic transmission and neuropharmacology. Its antagonistic properties make it a valuable tool for investigating excitatory signaling pathways and their implications in various neurological disorders such as epilepsy and neurodegenerative diseases .

Molecular Mechanisms of AMPA Receptor Modulation

Structural Determinants of AMPA Receptor Subunit Composition in Synaptic Specificity

AMPA receptors (AMPARs) are heterotetrameric complexes primarily composed of GluA1-GluA4 subunits. Their subunit composition critically determines synaptic localization, trafficking, and functional properties. In hippocampal CA1 pyramidal neurons, ~80% of synaptic AMPARs exist as GluA1/GluA2 heteromers, while the remaining ~20% are GluA2/GluA3 heteromers. Strikingly, genetic deletion of GluA1, GluA2, and GluA3 abolishes synaptic AMPARs, confirming their essential role in synaptic targeting [3].

The GluA2 subunit dictates ion permeability through RNA editing. When the GluA2 subunit contains an arginine (R) at the Q/R editing site (GluA2(R)), receptors exhibit:

  • Calcium impermeability due to electrostatic repulsion
  • Linear current-voltage (I/V) relationships
  • Resistance to polyamine blockIn contrast, GluA2-lacking AMPARs show Ca²⁺ permeability and strong inward rectification [5] [8]. The C-terminal domains of subunits determine interactions with scaffolding proteins (e.g., GluA1 binds SAP97, GluA2 binds PICK1/GRIP), creating subunit-specific trafficking pathways essential for synaptic specificity [3] [8].

Table 1: Functional Properties of AMPAR Subunit Combinations

Subunit CompositionCalcium PermeabilityRectificationSynaptic Prevalence
GluA1/GluA2(R)LowLinear~80% (CA1 synapses)
GluA2(R)/GluA3LowLinear~20% (CA1 synapses)
GluA1 homomerHighInwardly rectifyingRare (developmental)
GluA2-lackingHighInwardly rectifyingInterneurons, early development

Allosteric Binding Dynamics at the Ligand-Binding Domain Interface

(R)-AMPA binds at the ligand-binding domain (LBD) interface formed by the N-terminal domain and extracellular loop between transmembrane domains 3 and 4. This binding triggers clamshell closure where the D1 and D2 lobes of the LBD move toward each other. Cryo-EM studies reveal that agonist binding induces:

  • ~20° closure angle of the LBD clamshell
  • Dimer interface stabilization via hydrophobic interactions
  • Conformational strain transmitted to the transmembrane domain via the LBD-TMD linkers [5] [6]

Positive allosteric modulators like cyclothiazide (CTZ) bind at the D1-D1 interface of LBD dimers, preventing desensitization by inhibiting dimer dissociation. Conversely, negative modulators like GYKI-52466 bind in the transmembrane domain collar, decoupling LBD closure from channel opening. When GYKI-52466 binds, it disrupts the D1-D1 interface, eliminating CTZ binding and stabilizing an inhibited state despite glutamate occupancy [6]. (R)-AMPA efficacy is modulated by these allosteric sites through:

  • Altering LBD dimer stability
  • Changing the energy barrier for clamshell closure
  • Influencing linker tension to the ion channel [2] [6]

Agonist-Dependent vs. Agonist-Independent Activation Pathways

Agonist-Dependent Activation:

(R)-AMPA binding initiates a concerted conformational change:

  • Clamshell closure around the agonist (1-2 ms)
  • D2 lobe separation in the LBD dimer
  • Tension on M3 linkers pulling the ion channel gate open
  • Na⁺/K⁺ influx through the pore (opening duration: ~1 ms) [5]This process rapidly desensitizes within milliseconds due to LBD dimer disruption that reduces tension on the M3 linkers, closing the pore despite bound agonist [5] [8].

Agonist-Independent Modulation:

Transmembrane AMPA Regulatory Proteins (TARPs) enable partial activity without agonists:

  • TARP γ-2 (stargazin) increases basal open probability 5-fold
  • TARPs induce spontaneous openings by stabilizing pre-active conformations
  • TARP cytoplasmic domains recruit signaling kinases (PKA, PKC) that phosphorylate AMPARs at specific sites (e.g., GluA1-S845), increasing open probability [4] [7]

Table 2: AMPAR Activation Pathways

PathwayTriggerKey MechanismEffect on ChannelKinetics
Agonist-dependent(R)-AMPA bindingLBD clamshell closure → D2 separationFull opening → desensitizationMilliseconds
Agonist-independentTARP bindingStabilization of pre-active stateIncreased basal openingPersistent
Phosphorylation-mediatedPKA/PKC activationGluA1-S845 phosphorylationHigher open probabilitySeconds to minutes

Role of Transmembrane AMPA Receptor Regulatory Proteins (TARPs) in Channel Gating

TARPs (γ-2, γ-3, γ-4, γ-8) are essential auxiliary subunits that co-assemble with AMPARs, profoundly impacting gating kinetics and pharmacology:

Gating Modulation:

  • Slowed desensitization: TARP γ-4 increases decay time constants by 3-fold
  • Reduced deactivation: γ-4 prolongs synaptic currents 2-fold vs. γ-2
  • Subtype-specific effects: γ-4 slows rise/deactivation more than γ-2 [4] [7]

Cryo-EM structures show TARPs bind at the AMPAR-TMD interface, directly interacting with M1, M2, and M4 helices. This interaction:

  • Stabilizes active conformations of the ion channel
  • Allosterically modulates LBD dynamics
  • Prevents full dissociation of LBD dimers during desensitization [1] [6]

Pharmacological Reprogramming:

TARPs radically alter drug responses:

  • Convert kainate from partial to full agonist
  • Enable CNQX (competitive antagonist) to act as a partial agonist
  • Reduce polyamine block in GluA2-lacking receptors, diminishing inward rectification [4] [7]

Mechanistically, TARPs reposition the LBD-TMD linkers, permitting agonist-bound conformations to initiate gating even with weak agonists or antagonists. This explains why neuronal AMPARs exhibit pharmacology distinct from recombinant receptors lacking TARPs [4] [7].

Properties

CAS Number

83654-13-1

Product Name

(R)-Ampa

IUPAC Name

(2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

UUDAMDVQRQNNHZ-RXMQYKEDSA-N

SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

(-)-AMPA, (R)-AMPA, AMPA, D-; D-AMPA

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N

Isomeric SMILES

CC1=C(C(=O)NO1)C[C@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.